Benzene, 1-(cyclohexyloxy)-2-methyl-
Description
Benzene, 1-(cyclohexyloxy)-2-methyl- (CAS: Not explicitly listed in evidence; structurally inferred) is an aromatic ether derivative featuring a benzene ring substituted with a cyclohexyloxy group at position 1 and a methyl group at position 2. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. The cyclohexyloxy group imparts significant steric bulk and lipophilicity, while the methyl group contributes to electronic modulation of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique substitution pattern .
Properties
CAS No. |
67698-81-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclohexyloxy-2-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
InChI Key |
OREXNWWSQZUJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexyloxy)-2-methyl- typically involves the reaction of benzene derivatives with cyclohexanol and methylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the desired product’s quality and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(cyclohexyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexyloxy group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or benzoic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-(cyclohexyloxy)-2-methyl- is used as an intermediate in synthesizing more complex molecules. Its unique structure makes it a valuable building block for designing new materials and compounds .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used in manufacturing specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which Benzene, 1-(cyclohexyloxy)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can influence the compound’s binding affinity to specific targets, modulating its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution Pattern and Structural Isomers
a) Benzene, (cyclohexyloxy)- (CAS: 2206-38-4)
- Molecular Formula : C₁₂H₁₆O
- Key Differences : Lacks the methyl group at position 2, resulting in reduced steric hindrance and lower molecular weight (176.22 g/mol vs. 190.28 g/mol).
- Properties : Increased volatility compared to the methyl-substituted derivative due to smaller substituents. The absence of the methyl group may enhance reactivity in electrophilic substitution reactions .
b) Benzene, 1-(1-cyclohexen-1-yl)-2-methyl- (CAS: 22618-51-5)
Oxygen-Containing Substituents
a) 1-(Dimethoxymethyl)-2-methylbenzene (CAS: 58378-32-8)
- Molecular Formula : C₁₀H₁₄O₂
- Key Differences : Substitutes the cyclohexyloxy group with a dimethoxymethyl group. The methoxy groups are smaller and more electron-withdrawing, lowering lipophilicity (LogP ~2.5 vs. ~4.0 for the cyclohexyloxy analog).
- Synthetic Utility : Used in acetal-protection strategies or as a building block for fragrances .
b) Benzene, 1-[(3-chloro-2-propenyl)oxy]-2-methyl- (CAS: 54644-21-2)
- Molecular Formula : C₁₀H₁₁ClO
- Key Differences : Features a propenyl chloride substituent instead of cyclohexyloxy. The chlorine atom increases polarity and reactivity (e.g., in nucleophilic substitutions).
Complex Alkyl/Aryl Ethers
a) Benzene, [2-(cyclohexyloxy)ethyl]- (CAS: 80858-47-5)
- Molecular Formula : C₁₄H₂₀O
- Key Differences: Cyclohexyloxy group is attached via an ethyl spacer, elongating the molecule and increasing flexibility. This structural variation may enhance solubility in nonpolar solvents compared to the target compound .
b) Benzene, 1-(cyclohexyloxy)-4-(1,1-dimethylethyl) (CAS: 31582-86-2)
Physicochemical and Functional Comparisons
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | Predicted LogP |
|---|---|---|
| Benzene, 1-(cyclohexyloxy)-2-methyl- | 190.28 | ~4.0 |
| Benzene, (cyclohexyloxy)- | 176.22 | ~3.2 |
| 1-(Dimethoxymethyl)-2-methylbenzene | 166.22 | ~2.5 |
| Benzene, [2-(cyclohexyloxy)ethyl]- | 204.31 | ~4.5 |
Insights : The cyclohexyloxy group significantly increases LogP, making the target compound more lipophilic than methoxy or smaller ether analogs. This property is critical in drug design for membrane permeability .
Stability and Reactivity
- Cyclohexyloxy vs. Methoxy : The cyclohexyloxy group offers superior steric protection against electrophilic attack compared to methoxy, as seen in slower nitration rates.
- Methyl Substitution : The methyl group at position 2 directs electrophilic substitution to the para position (position 4), whereas unsubstituted analogs (e.g., CAS 2206-38-4) exhibit ortho/para selectivity .
Biological Activity
Benzene, 1-(cyclohexyloxy)-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : Benzene, 1-(cyclohexyloxy)-2-methyl-
- Molecular Formula : C12H16O
- Molecular Weight : 176.25 g/mol
The biological activity of Benzene, 1-(cyclohexyloxy)-2-methyl- is largely attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in several biochemical pathways:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of Benzene, 1-(cyclohexyloxy)-2-methyl-. A summary of findings is presented in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that Benzene, 1-(cyclohexyloxy)-2-methyl- possesses varying degrees of effectiveness against different microorganisms.
Anticancer Activity
In vitro studies have shown that Benzene, 1-(cyclohexyloxy)-2-methyl- can inhibit the proliferation of cancer cells. The following data summarizes its effects on specific cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer potential.
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Benzene, 1-(cyclohexyloxy)-2-methyl- against various bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Study on Anticancer Effects
Research conducted at a leading cancer research institute assessed the effects of Benzene, 1-(cyclohexyloxy)-2-methyl- on breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.
Comparative Analysis
When compared to structurally similar compounds, Benzene, 1-(cyclohexyloxy)-2-methyl- demonstrates unique biological activities. For instance:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Benzene derivative A | 64 µg/mL | >50 µM |
| Benzene derivative B | >128 µg/mL | 30 ± 5 µM |
| Benzene, 1-(cyclohexyloxy)-2-methyl- | 32 µg/mL | 20 ± 3 µM |
This comparative analysis underscores the superior efficacy of Benzene, 1-(cyclohexyloxy)-2-methyl- in both antimicrobial and anticancer activities relative to other derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
